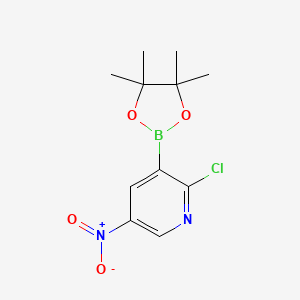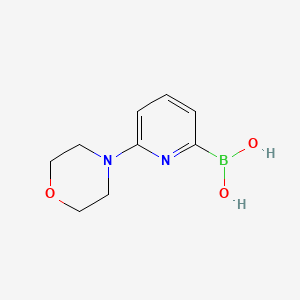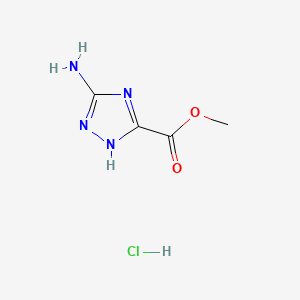
2-(Isobutylthio)pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Isobutylthio)pyridine-5-boronic acid” is a chemical compound with the molecular weight of 211.09 . Its IUPAC name is 6-(isobutylsulfanyl)-3-pyridinylboronic acid .
Chemical Reactions Analysis
Boronic acids, including “2-(Isobutylthio)pyridine-5-boronic acid”, are known to participate in various chemical reactions. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also undergo other transformations such as the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .
Physical And Chemical Properties Analysis
“2-(Isobutylthio)pyridine-5-boronic acid” is a solid compound . Its InChI code is 1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 .
Scientific Research Applications
Sensing Applications
Boronic acids, including 2-(Isobutylthio)pyridine-5-boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation. This includes modifying proteins for research purposes, such as tracking their location within cells or manipulating their function for study .
Development of Therapeutics
Boronic acids are utilized in the development of therapeutics due to their unique chemical properties. They can be used to create molecules that interact specifically with biological targets, potentially leading to new treatments for various diseases .
Separation Technologies
In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is particularly useful in the purification processes of complex mixtures .
Electrophoresis of Glycated Molecules
2-(Isobutylthio)pyridine-5-boronic acid can be used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and other biomolecules, which is important in diabetes research and diagnostics .
Controlled Release Systems
The compound has been used as a building material for microparticles in analytical methods and polymers for the controlled release of insulin. This application is crucial in the development of drug delivery systems that can respond to the levels of biomolecules such as glucose .
Mechanism of Action
- Palladium serves as a catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction, which is where this compound finds its application .
Target of Action
Mode of Action
Safety and Hazards
While specific safety data for “2-(Isobutylthio)pyridine-5-boronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
The future directions in the field of boronic acid research include the development of more robust and efficient synthetic methods for the preparation of boronic acid derivatives . There is also interest in exploring the potential applications of boronic acids in medicinal and agricultural chemistry .
properties
IUPAC Name |
[6-(2-methylpropylsulfanyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQQLHCZKHBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681617 |
Source


|
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyridine-5-boronic acid | |
CAS RN |
1218790-69-2 |
Source


|
| Record name | B-[6-[(2-Methylpropyl)thio]-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)







![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)
